Cas no 2764581-55-5 (1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, hydrazide)

1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, hydrazide structure
2764581-55-5 structure
商品名:1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, hydrazide
CAS番号:2764581-55-5
MF:C9H16N2O3
メガワット:200.234942436218
CID:5960567
PubChem ID:146382448

1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, hydrazide 化学的及び物理的性質

名前と識別子

    • 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, hydrazide
    • (Z)-1,4-dioxaspiro[4.5]decane-8-carbohydrazonic acid
    • EN300-7456420
    • 2764581-55-5
    • SCHEMBL21725120
    • インチ: 1S/C9H16N2O3/c10-11-8(12)7-1-3-9(4-2-7)13-5-6-14-9/h7H,1-6,10H2,(H,11,12)
    • InChIKey: JPHDKDDLNYTEPF-UHFFFAOYSA-N
    • ほほえんだ: O1C2(CCC(C(NN)=O)CC2)OCC1

計算された属性

  • せいみつぶんしりょう: 200.11609238g/mol
  • どういたいしつりょう: 200.11609238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.6
  • トポロジー分子極性表面積: 73.6Ų

じっけんとくせい

  • 密度みつど: 1.23±0.1 g/cm3(Predicted)
  • ふってん: 408.3±45.0 °C(Predicted)
  • 酸性度係数(pKa): 13.28±0.20(Predicted)

1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, hydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7456420-10.0g
(Z)-1,4-dioxaspiro[4.5]decane-8-carbohydrazonic acid
2764581-55-5 95.0%
10.0g
$1593.0 2025-03-11
Enamine
EN300-7456420-0.05g
(Z)-1,4-dioxaspiro[4.5]decane-8-carbohydrazonic acid
2764581-55-5 95.0%
0.05g
$311.0 2025-03-11
Enamine
EN300-7456420-5.0g
(Z)-1,4-dioxaspiro[4.5]decane-8-carbohydrazonic acid
2764581-55-5 95.0%
5.0g
$1075.0 2025-03-11
Enamine
EN300-39868294-0.5g
(Z)-1,4-dioxaspiro[4.5]decane-8-carbohydrazonic acid
2764581-55-5 95%
0.5g
$356.0 2024-05-23
Enamine
EN300-39868294-2.5g
(Z)-1,4-dioxaspiro[4.5]decane-8-carbohydrazonic acid
2764581-55-5 95%
2.5g
$726.0 2024-05-23
Enamine
EN300-39868294-0.05g
(Z)-1,4-dioxaspiro[4.5]decane-8-carbohydrazonic acid
2764581-55-5 95%
0.05g
$311.0 2024-05-23
Enamine
EN300-39868294-5.0g
(Z)-1,4-dioxaspiro[4.5]decane-8-carbohydrazonic acid
2764581-55-5 95%
5.0g
$1075.0 2024-05-23
Enamine
EN300-7456420-0.1g
(Z)-1,4-dioxaspiro[4.5]decane-8-carbohydrazonic acid
2764581-55-5 95.0%
0.1g
$327.0 2025-03-11
Enamine
EN300-7456420-0.25g
(Z)-1,4-dioxaspiro[4.5]decane-8-carbohydrazonic acid
2764581-55-5 95.0%
0.25g
$341.0 2025-03-11
Enamine
EN300-7456420-0.5g
(Z)-1,4-dioxaspiro[4.5]decane-8-carbohydrazonic acid
2764581-55-5 95.0%
0.5g
$356.0 2025-03-11

1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, hydrazide 関連文献

Related Articles

1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, hydrazideに関する追加情報

Recent Advances in the Application of 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, hydrazide (CAS: 2764581-55-5) in Chemical Biology and Pharmaceutical Research

1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, hydrazide (CAS: 2764581-55-5) is a spirocyclic hydrazide derivative that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound, characterized by its spirocyclic dioxolane ring system, serves as a versatile building block for the synthesis of novel bioactive molecules. Recent studies have explored its utility in drug design, particularly in the development of enzyme inhibitors and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a scaffold for designing potent histone deacetylase (HDAC) inhibitors. Researchers modified the hydrazide moiety to enhance binding affinity, resulting in derivatives with nanomolar inhibitory activity against HDAC6, a target implicated in cancer and neurodegenerative diseases. The spirocyclic structure was found to confer improved metabolic stability compared to linear analogs, addressing a key challenge in HDAC inhibitor development.

In antimicrobial research, a team at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, hydrazide exhibited broad-spectrum activity against drug-resistant Gram-positive bacteria, including MRSA strains. The mechanism appears to involve disruption of bacterial cell wall biosynthesis, with molecular docking studies suggesting interaction with penicillin-binding protein 2a (PBP2a). These findings position the compound as a promising lead for developing new antibiotics to combat antimicrobial resistance.

The synthetic versatility of 2764581-55-5 has been further demonstrated in recent work on PROTAC (PROteolysis TArgeting Chimera) development. A Nature Communications (2024) paper detailed its use as a linker component connecting target-binding warheads to E3 ubiquitin ligase recruiters. The spirocyclic structure provided optimal rigidity and length for efficient ternary complex formation, while the hydrazide functionality allowed for straightforward conjugation chemistry.

Ongoing pharmacokinetic studies (European Journal of Pharmaceutical Sciences, 2024) indicate that the 1,4-dioxaspiro[4.5]decane core confers favorable drug-like properties, including enhanced blood-brain barrier permeability compared to simpler dioxolane derivatives. This makes the scaffold particularly valuable for CNS-targeted drug development. Current research efforts are exploring its application in neurodegenerative disease therapeutics, with preliminary results showing promise in tau protein aggregation inhibition.

From a chemical biology perspective, the compound has emerged as a valuable tool for studying protein-ligand interactions. Its rigid spirocyclic structure serves as an excellent molecular ruler in FRET-based assays, while the hydrazide group enables facile bioconjugation for probe development. Recent work published in ACS Chemical Biology (2024) utilized 2764581-55-5 derivatives to develop activity-based probes for studying cysteine proteases in live cells.

As research progresses, the unique properties of 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, hydrazide continue to reveal new applications across therapeutic areas. Its dual role as both a pharmacophore and a versatile synthetic intermediate positions it as a compound of significant interest in medicinal chemistry. Future directions likely include expanded structure-activity relationship studies and exploration of its potential in targeted protein degradation and chemical biology tool development.

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